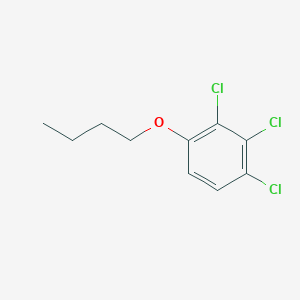

1-Butoxy-2,3,4-trichlorobenzene

Beschreibung

1-Butoxy-2,3,4-trichlorobenzene is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at position 1 and chlorine atoms at positions 2, 3, and 4. Chlorinated aromatic compounds are widely studied for their chemical stability, environmental persistence, and applications in industrial synthesis . The butoxy group introduces ether functionality, which may enhance solubility in organic solvents compared to non-alkoxylated chlorobenzenes .

Eigenschaften

IUPAC Name |

1-butoxy-2,3,4-trichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXDEMGWQOAMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297736 | |

| Record name | Benzene, 1-butoxy-2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881289-21-9 | |

| Record name | Benzene, 1-butoxy-2,3,4-trichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881289-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-butoxy-2,3,4-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,3,4-trichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms and a butoxy group. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of 1-butoxy-2,3,4-trichlorobenzene involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butoxy-2,3,4-trichlorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms or reduce the butoxy group to simpler alkyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of dechlorinated or alkyl-substituted products.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-2,3,4-trichlorobenzene is utilized in various scientific research fields, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Employed in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-butoxy-2,3,4-trichlorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Substituent Effects on Reactivity and Stability Chlorine vs. Fluorine: Chlorinated compounds (e.g., 1,2,4-Trichlorobenzene) exhibit higher environmental persistence due to strong C-Cl bonds, whereas fluorinated analogs (e.g., 1-Butoxy-2,3-difluorobenzene) may degrade more readily .

Toxicity and Safety Profiles Chlorinated compounds generally pose higher toxicity risks. For example, 2,3,4-Trichlorophenol is classified as harmful via multiple exposure routes and releases toxic fumes upon combustion . Fluorinated ethers like 1-Butoxy-2,3-difluorobenzene are less studied but still require careful handling due to inhalation and dermal hazards .

Industrial and Environmental Applications

Biologische Aktivität

1-Butoxy-2,3,4-trichlorobenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Butoxy-2,3,4-trichlorobenzene has the following chemical structure:

- Chemical Formula : CHClO

- CAS Number : 1881289-21-9

The presence of three chlorine atoms and a butoxy group contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-butoxy-2,3,4-trichlorobenzene exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Studies have shown that 1-butoxy-2,3,4-trichlorobenzene possesses antimicrobial properties against various bacterial strains. For instance:

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Mechanism : The compound likely disrupts cellular membranes or interferes with metabolic pathways essential for bacterial survival.

A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus, indicating moderate antimicrobial effectiveness .

Anticancer Activity

Preliminary investigations into the anticancer effects of 1-butoxy-2,3,4-trichlorobenzene suggest potential cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Significant reduction in cell viability |

| MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 30 | Cell cycle arrest |

The mechanisms underlying its anticancer activity may involve the induction of oxidative stress and apoptosis through mitochondrial pathways .

The biological effects of 1-butoxy-2,3,4-trichlorobenzene are attributed to its ability to interact with cellular components. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, leading to cellular damage.

- Alteration of Gene Expression : Changes in the expression of genes related to cell proliferation and apoptosis have been observed in treated cells .

Case Studies

Several case studies have highlighted the biological implications of exposure to chlorinated compounds similar to 1-butoxy-2,3,4-trichlorobenzene:

- Occupational Exposure Study : Workers exposed to trichloroethylene (TCE), a structurally similar compound, exhibited elevated levels of inflammatory markers and oxidative stress indicators in their blood samples. This suggests a potential link between exposure to chlorinated compounds and adverse health outcomes .

- Environmental Impact Assessment : A study assessing the effects of chlorinated compounds on aquatic ecosystems found that exposure led to significant alterations in microbial communities and reduced biodiversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.